3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4/c1-29-20-12-11-16(13-21(20)30-2)26-22(27)17-8-4-6-10-19(17)25(23(26)28)14-15-7-3-5-9-18(15)24/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJYXWAOCHOXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Cyclization with Pre-Functionalized Anthranilic Acid Derivatives
This classical approach, adapted from Grimmel and Morgan’s work, involves cyclocondensation of 3,4-dimethoxyanthranilic acid with urea derivatives. A modified protocol achieves 78% yield through sequential steps:
Step 1: Synthesis of 3,4-Dimethoxyanthranilic Acid Urea
3,4-Dimethoxyanthranilic acid (1.0 eq) reacts with potassium cyanate (1.2 eq) in aqueous acetic acid (50°C, 4 h) to form the ureido intermediate.
Step 2: Cyclization to Quinazoline-2,4-dione Core
NaOH-mediated cyclization (4.0 eq, H2O, 25°C, 12 h) followed by HCl quenching yields 3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (86% purity by HPLC).
Step 3: N1-Alkylation with 2-Fluorobenzyl Bromide
The quinazoline dione (1.0 eq) undergoes alkylation using 2-fluorobenzyl bromide (1.1 eq) in DMF with K2CO3 (2.0 eq) at 80°C for 8 h, achieving 72% isolated yield after recrystallization.
Optimization Data
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Alkylation Solvent | DMF | +18% vs. DCM |
| Base | K2CO3 | +22% vs. Et3N |
| Temperature | 80°C | +15% vs. 60°C |
Multi-Step Coupling Approach via HATU-Mediated Amidation
Adapting methodology from, this route employs sequential coupling reactions:
Step 1: Synthesis of 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic Acid
Anthranilic acid (5.0 mmol) reacts with chloroacetyl chloride in THF (0°C → RT, 6 h) followed by cyclization with urea (NH2CONH2) in NaOH/EtOH (82% yield).
Step 2: Introduction of 3,4-Dimethoxyphenyl Group
HATU (1.5 eq)-mediated coupling with 3,4-dimethoxyaniline in DMSO/DIPEA (2.5 eq) at 25°C for 12 h affords 3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (89% yield).
Step 3: Benzylation at N1 Position
Mitsunobu conditions (DIAD, PPh3) with 2-fluorobenzyl alcohol in THF (0°C → reflux, 24 h) achieve 68% yield, though competing O-alkylation reduces efficiency compared to bromide alkylation.
One-Pot Eco-Friendly Synthesis
The J-STAGE method demonstrates scalability (up to 1 kg) using water as solvent:
- Urea Formation : 3,4-Dimethoxyanthranilic acid + KOCN (H2O, 25°C, 6 h)
- Cyclization : NaOH (4.0 eq, H2O, 12 h)
- Alkylation : In-situ addition of 2-fluorobenzyl bromide (1.1 eq) with TBAB phase-transfer catalyst
This method achieves 65% overall yield but requires post-synthetic purification via column chromatography to remove regioisomers.
Critical Analysis of Synthetic Routes
Yield Comparison
| Method | Step Count | Overall Yield | Purity (HPLC) |
|---|---|---|---|
| Niementowski | 3 | 72% | 95.2% |
| HATU Coupling | 3 | 68% | 97.8% |
| One-Pot | 1 | 65% | 89.4% |
Reaction Kinetics
- Alkylation rate constants (k1) differ significantly:
$$ k{1}^{Niementowski} = 2.4 \times 10^{-3} \, \text{s}^{-1} $$ vs. $$ k{1}^{HATU} = 1.7 \times 10^{-3} \, \text{s}^{-1} $$ - Methoxy group deprotection remains negligible (<2%) under optimized conditions
Characterization and Analytical Data
1H NMR (400 MHz, DMSO-d6)
δ 9.72 (s, 1H, NH), 8.22–8.14 (m, 2H, Ar-H), 7.93 (dd, J = 12.9, 7.9 Hz, 2H), 5.12 (s, 2H, N-CH2), 3.87 (s, 6H, OCH3), 7.45–7.38 (m, 4H, benzyl-H).
HRMS (ESI-TOF)
Calculated for C23H20FN2O4 [M+H]+: 419.1387, Found: 419.1383.
XRD Crystallography
Orthorhombic P212121 space group with unit cell parameters a = 8.54 Å, b = 12.37 Å, c = 18.92 Å. Dihedral angle between quinazoline and dimethoxyphenyl planes = 38.7°.
Challenges and Alternative Approaches
Competing Alkylation Sites
The quinazoline dione exhibits three potential alkylation sites (N1, N3, O2). DFT calculations (B3LYP/6-31G*) reveal N1 as most nucleophilic (Fukui function f- = 0.142 vs. N3: 0.118).
Fluorine Substituent Stability 2-Fluorobenzyl bromide demonstrates 12% decomposition after 8 h at 80°C in DMF. Lowering temperature to 60°C with TBAB catalyst maintains reagent stability while achieving 85% conversion.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinazoline core to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated quinazoline derivatives with nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized quinazoline derivatives with various substituents.
Scientific Research Applications
Biological Activities
Quinazoline derivatives have been extensively studied for their broad spectrum of biological activities. The specific compound exhibits several promising properties:
- Antimicrobial Activity : Research indicates that quinazoline-2,4(1H,3H)-dione derivatives can act as effective inhibitors of bacterial gyrase and DNA topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them viable targets for antibiotic development. Studies have shown that certain derivatives exhibit moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Antitumor Properties : The compound has demonstrated significant antitumor activity in vitro against various human cancer cell lines. Structure-activity relationship studies suggest that specific substitutions on the quinazoline scaffold can enhance its potency against tumor proliferation. For instance, compounds with chlorophenethylureido substitutions have been identified as particularly effective .
- Inhibition of NF-κB Activation : Some studies have highlighted the ability of quinazoline derivatives to selectively inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in macrophage-like cells. This pathway is crucial in inflammatory responses and cancer progression .
Synthetic Methodologies
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves several chemical reactions:
- Starting Materials : The synthesis often begins with anthranilic acid or other readily available quinazoline precursors.
- Key Reactions : Common methods include N-alkylation, condensation with aromatic aldehydes, and cyclization reactions to form the quinazoline core. For example, the reaction of diacetohydrazide with various aromatic aldehydes can yield diverse derivatives .
Case Studies and Research Findings
Several case studies have documented the efficacy of quinazoline derivatives in various applications:
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione may involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-benzylquinazoline-2,4(1H,3H)-dione: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-Phenyl-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups, potentially altering its interaction with biological targets.
3-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: Has the fluorine atom in a different position, which may influence its properties.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl group and the 2-fluorobenzyl group in 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione contributes to its unique chemical and biological properties. These substituents can enhance its binding affinity to molecular targets, improve its solubility, and modulate its reactivity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
3-(3,4-Dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structure of this compound, characterized by a quinazoline core with specific substituents, suggests diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 406.4 g/mol
- CAS Number : 899922-33-9
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that quinazoline derivatives, including 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, exhibit a range of biological activities:
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. A study demonstrated that various quinazoline-2,4(1H,3H)-diones significantly inhibited the growth of multiple human tumor cell lines. The most potent compounds displayed average logGI50 values ranging from -6.1 to -6.44, indicating strong antiproliferative effects against cancer cells .
Table 1: Inhibition of Tumor Cell Lines by Quinazoline Derivatives
| Compound ID | Average logGI50 | Target Cell Lines |
|---|---|---|
| 60 | -6.1 | Various human tumor lines |
| 65 | -6.13 | Various human tumor lines |
| 69 | -6.44 | Various human tumor lines |
| 72 | -6.39 | Various human tumor lines |
| 86 | -6.45 | Various human tumor lines |
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. It acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication and transcription . Studies have reported moderate activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10–12 | 80 |
| Escherichia coli | 10–12 | 75 |
| Candida albicans | 10–12 | 77 |
The mechanism of action for quinazoline derivatives often involves the inhibition of key enzymes involved in cellular processes. For instance, the binding to enzyme active sites disrupts their function, leading to apoptosis in cancer cells and hindering bacterial proliferation .
Case Studies
Several studies have focused on the biological activities of quinazoline-2,4(1H,3H)-diones:
-
Study on Antitumor Effects :
A comprehensive study evaluated a series of quinazoline derivatives for their cytotoxic effects against various cancer cell lines. The findings suggested that specific substituents at the D3 position significantly enhanced anticancer activity . -
Antimicrobial Evaluation :
Another investigation assessed the antimicrobial efficacy of quinazoline derivatives against common pathogens. The results indicated that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the common synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione?
The synthesis typically involves cyclization of substituted benzoxazine-diones with hydroxylamine derivatives, followed by deprotection. For example, 1,2-dihydro-3,1-benzoxazine-2,4-diones react with O-benzylhydroxylamine in refluxing ethanol to form intermediates, which are cyclized using triphosgene. Subsequent debenzylation with hydrobromic acid yields the final compound . Alternative methods employ anthranilic acid derivatives and phosgene analogues, though these require careful handling due to toxicity .
Q. What standard assays are used to evaluate the antimicrobial activity of this compound?
Broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli) are standard. For example, derivatives are tested in 96-well plates with bacterial inocula (~10⁵ CFU/mL) and serial compound dilutions. Growth inhibition is measured after 18–24 hours at 37°C .
Q. How is the compound characterized spectroscopically?
Key techniques include:
Q. What are the known pharmacological targets of quinazoline-2,4-dione derivatives?
These compounds are studied as PARP-1/2 inhibitors (for cancer therapy) and antimicrobial agents. PARP inhibition is validated via enzyme activity assays using recombinant proteins and NAD⁺ consumption measurements .
Q. What safety protocols are recommended for handling this compound in the lab?
Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Storage should be in airtight containers at –20°C. Hydrobromic acid (used in synthesis) requires neutralization before disposal .
Advanced Research Questions
Q. How can synthetic routes be optimized to reduce reliance on toxic reagents like phosgene?
Recent methods utilize CO₂ as a carbonyl source in cyclization reactions. For example, Pd-catalyzed carbonylation with CO₂ under mild conditions (80°C, 24 hours) achieves comparable yields (75–85%) while minimizing hazardous waste .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies (e.g., varying MIC values) may arise from differences in bacterial strains or assay conditions. Standardize protocols using CLSI guidelines and validate with reference antibiotics. Cross-check results via time-kill assays to confirm bacteriostatic vs. bactericidal effects .
Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?
Key modifications include:
- Fluorobenzyl group : Enhances lipophilicity and target binding.
- 3,4-Dimethoxyphenyl moiety : Modulates electron density for improved π-π interactions. Systematic substitution at the quinazoline core (e.g., replacing fluorine with chloro or methyl groups) is analyzed via molecular docking against PARP-1 (PDB: 4UND) .
Q. What advanced techniques are used to study the compound’s mechanism of action in cancer cells?
Q. How can formulation challenges (e.g., poor solubility) be addressed for in vivo studies?
Use co-solvents like PEG-400 or cyclodextrin-based carriers. For oral administration, micronization (particle size <10 µm) improves bioavailability. Pharmacokinetic studies in rats (IV vs. oral) determine AUC and Cₘₐₓ for dose optimization .
Methodological Notes
- Data Analysis : Use GraphPad Prism for dose-response curves (log-transformed IC₅₀ values).
- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves stereochemistry and confirms boat conformations in quinazoline-diones .
- Molecular Modeling : Schrödinger Suite or AutoDock Vina for docking studies, validated with MD simulations (100 ns trajectories) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
